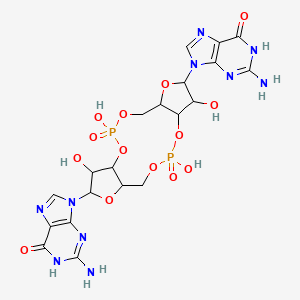

Bis(3',5')-cyclic diguanylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bis(3’,5’)-cyclic diguanylic acid is a cyclic dinucleotide that plays a crucial role in bacterial signal transduction It is involved in regulating various cellular processes, including biofilm formation, motility, and virulence

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of bis(3’,5’)-cyclic diguanylic acid typically involves the cyclization of guanosine monophosphate (GMP) derivatives. One common method is the enzymatic synthesis using diguanylate cyclase enzymes, which catalyze the formation of the cyclic dinucleotide from two molecules of GMP. The reaction conditions often include the presence of magnesium ions (Mg²⁺) as cofactors and a suitable buffer system to maintain the pH.

Industrial Production Methods

Industrial production of bis(3’,5’)-cyclic diguanylic acid may involve biotechnological approaches, such as the use of genetically engineered bacteria that overexpress diguanylate cyclase enzymes. These bacteria can be cultured in large bioreactors, and the compound can be extracted and purified from the bacterial cells using chromatographic techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Bis(3’,5’)-cyclic diguanylic acid can undergo various chemical reactions, including hydrolysis, oxidation, and complexation with metal ions.

Common Reagents and Conditions

Hydrolysis: This reaction can be catalyzed by phosphodiesterases, which cleave the cyclic phosphate bonds, resulting in the formation of linear diguanylic acid.

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) can oxidize the guanine bases, leading to the formation of oxidized derivatives.

Complexation: The compound can form complexes with metal ions like magnesium (Mg²⁺) and calcium (Ca²⁺), which can influence its stability and biological activity.

Major Products Formed

Hydrolysis: Linear diguanylic acid.

Oxidation: Oxidized guanine derivatives.

Complexation: Metal ion complexes of bis(3’,5’)-cyclic diguanylic acid.

Applications De Recherche Scientifique

Bis(3’,5’)-cyclic diguanylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study nucleotide interactions and cyclic dinucleotide chemistry.

Biology: It plays a key role in bacterial signal transduction, regulating processes such as biofilm formation, motility, and virulence. Researchers study its role in bacterial communication and its potential as a target for antimicrobial therapies.

Medicine: The compound is being investigated for its potential in developing new antibiotics and treatments for bacterial infections. It is also studied for its role in modulating the immune response.

Industry: Bis(3’,5’)-cyclic diguanylic acid is used in the development of biosensors and biofilm control strategies in industrial settings.

Mécanisme D'action

Bis(3’,5’)-cyclic diguanylic acid exerts its effects by binding to specific receptor proteins, such as PilZ domain proteins, which then trigger downstream signaling pathways. These pathways regulate various cellular processes, including the production of extracellular polymeric substances (EPS) for biofilm formation, the expression of virulence factors, and the modulation of bacterial motility. The compound’s ability to form complexes with metal ions also plays a role in its biological activity.

Comparaison Avec Des Composés Similaires

Bis(3’,5’)-cyclic diguanylic acid is unique among cyclic dinucleotides due to its specific role in bacterial signal transduction. Similar compounds include:

Cyclic diadenylate monophosphate (c-di-AMP): Another cyclic dinucleotide involved in bacterial signaling, but it primarily regulates cell wall homeostasis and DNA repair.

Cyclic GMP-AMP (cGAMP): A cyclic dinucleotide involved in the immune response in eukaryotic cells, particularly in the activation of the STING pathway.

Propriétés

IUPAC Name |

2-amino-9-[17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N10O14P2/c21-19-25-13-7(15(33)27-19)23-3-29(13)17-9(31)11-5(41-17)1-39-45(35,36)44-12-6(2-40-46(37,38)43-11)42-18(10(12)32)30-4-24-8-14(30)26-20(22)28-16(8)34/h3-6,9-12,17-18,31-32H,1-2H2,(H,35,36)(H,37,38)(H3,21,25,27,33)(H3,22,26,28,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFDLKSEZWEFGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)OP(=O)(O1)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N10O14P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11931391.png)

![(3S,7R,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-prop-2-enylnon-8-en-2-yl]-4,4,10,13-tetramethyl-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,7-diol](/img/structure/B11931399.png)

![[1-[5-[2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid](/img/structure/B11931408.png)

![{4-[2-(2-amino-3-methylbutanamido)-5-(carbamoylamino)pentanamido]phenyl}methyl N-{1-[(1-{[1-(2-{2-[(1-hydroxy-1-phenylpropan-2-yl)carbamoyl]-1-methoxy-2-methylethyl}pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)carbamoyl}-2-methylpropyl)carbamoyl]-2-methylpropyl}-N-methylcarbamate](/img/structure/B11931410.png)

![3-[2-[2-[2-[2-[3-Oxo-3-[(2,2,6,6-tetramethyl-1-oxidopiperidin-4-yl)amino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11931411.png)

![(2R,3R)-2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;oxalic acid](/img/structure/B11931416.png)

![heptadecan-9-yl 10-[2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino]decanoate](/img/structure/B11931456.png)

![bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate](/img/structure/B11931462.png)